Tebipenem pivoxil

Übersicht

Beschreibung

Tebipenem-Pivozil ist ein oral bioverfügbares Prodrug von Tebipenem, einem Carbapenem-Antibiotikum. Es wurde entwickelt, um Bakterien zu bekämpfen, die eine Resistenz gegen häufig verwendete Antibiotika entwickelt haben. Tebipenem-Pivozil ist als Ester formuliert, um die Absorption und Bioverfügbarkeit zu verbessern .

Herstellungsmethoden

Die Herstellung von Tebipenem-Pivozil umfasst mehrere Schritte:

Kondensationsreaktion: Azabicyclophosphat und 3-Mercapto-1-(1,3-Thiazolin-2-yl)azetidin-Hydrochlorid werden unter Verwendung von Acetonitril als Lösungsmittel in Gegenwart von Diisopropylethylamin kondensiert.

Hydrierung: Die resultierende Verbindung wird in einem Gemisch aus Essigsäureäther und wässriger Kaliumbicarbonatlösung hydriert, um p-Nitrobenzyl zu entfernen und Tebipenem zu ergeben.

Chemische Reaktionsanalyse

Tebipenem-Pivozil unterliegt verschiedenen chemischen Reaktionen:

Hydrolyse: In wässrigen Lösungen wird Tebipenem-Pivozil zu Tebipenem, seiner aktiven Form, hydrolysiert.

Oxidation: Tebipenem-Pivozil kann Oxidationsreaktionen unterliegen, die zur Bildung von Abbauprodukten führen.

Photolyse und Thermolyse: Tebipenem-Pivozil ist empfindlich gegenüber Abbau durch Licht und Wärme, was zu verschiedenen Abbauprodukten führt.

Häufig verwendete Reagenzien in diesen Reaktionen sind Ammoniumacetat, Acetonitril und Triethylamin. Das Hauptprodukt, das bei der Hydrolyse von Tebipenem-Pivozil entsteht, ist Tebipenem .

Wissenschaftliche Forschungsanwendungen

Tebipenem-Pivozil hat verschiedene wissenschaftliche Forschungsanwendungen:

Antibakterielle Eigenschaften: Es ist wirksam gegen eine Vielzahl von pathogenen Bakterien, darunter Methicillin-resistenter Staphylococcus aureus und Extended-Spectrum Beta-Lactamase-produzierende Enterobacteriaceae.

Behandlung von Infektionen: Tebipenem-Pivozil wird zur Behandlung von komplizierten Harnwegsinfektionen und akuter Pyelonephritis eingesetzt.

Alternative Therapie: Es wurde als alternative Therapie für schwere gastrointestinale Infektionen, die durch weit verbreitete, arzneimittelresistente Shigella spp. verursacht werden, umfunktioniert.

Wirkmechanismus

Tebipenem-Pivozil ist ein Prodrug, das im Körper zu Tebipenem umgewandelt wird. Tebipenem entfaltet seine antibakterielle Wirkung durch Hemmung von Penicillin-bindenden Proteinen (PBPs) in der bakteriellen Zellwand. Diese Hemmung stört die Zellwandsynthese, was zum Absterben der Bakterienzellen führt .

Vorbereitungsmethoden

The preparation of tebipenem pivoxil involves several steps:

Condensation Reaction: Azabicyclo phosphate and 3-mercapto-1-(1,3-thiazoline-2-yl) azetidine hydrochloride are condensed using acetonitrile as a solvent in the presence of diisopropylethylamine.

Hydrogenation: The resulting compound undergoes hydrogenation in a mixed solvent of acetic ether and potassium bicarbonate aqueous solution to remove p-nitrobenzyl, yielding tebipenem.

Analyse Chemischer Reaktionen

Tebipenem pivoxil undergoes various chemical reactions:

Hydrolysis: In aqueous solutions, this compound is hydrolyzed to tebipenem, its active form.

Oxidation: this compound can undergo oxidation reactions, leading to the formation of degradation products.

Photolysis and Thermolysis: This compound is susceptible to degradation under light and heat, resulting in various degradation products.

Common reagents used in these reactions include ammonium acetate, acetonitrile, and triethylamine. The major product formed from the hydrolysis of this compound is tebipenem .

Wissenschaftliche Forschungsanwendungen

Tebipenem pivoxil has several scientific research applications:

Antibacterial Properties: It is effective against a variety of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus and extended-spectrum beta-lactamase-producing Enterobacteriaceae.

Treatment of Infections: This compound is used in the treatment of complicated urinary tract infections and acute pyelonephritis.

Alternative Therapy: It has been repurposed as an alternative therapy for severe gastrointestinal infections caused by extensively drug-resistant Shigella spp.

Wirkmechanismus

Tebipenem pivoxil is a prodrug that is converted to tebipenem in the body. Tebipenem exerts its antibacterial effects by inhibiting penicillin-binding proteins (PBPs) in the bacterial cell wall. This inhibition disrupts cell wall synthesis, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Tebipenem-Pivozil ist unter den Carbapenemen aufgrund seiner oralen Bioverfügbarkeit einzigartig. Ähnliche Verbindungen sind:

Meropenem: Ein weiteres Carbapenem-Antibiotikum, das jedoch intravenös verabreicht wird.

Imipenem: Ein Carbapenem, das ebenfalls intravenös verabreicht wird und oft in Kombination mit Cilastatin verabreicht wird, um einen renalen Abbau zu verhindern.

Ertapenem: Ein intravenöses Carbapenem mit einer längeren Halbwertszeit, das eine einmal tägliche Dosierung ermöglicht.

Die orale Bioverfügbarkeit von Tebipenem-Pivozil macht es zu einer geeigneten Option für die ambulante Therapie und reduziert den Bedarf an intravenöser Verabreichung und Krankenhausaufenthalten.

Biologische Aktivität

Tebipenem pivoxil hydrobromide is an orally administered prodrug of tebipenem, a carbapenem antibiotic. It is designed to treat infections caused by multidrug-resistant (MDR) bacteria, particularly in patients with complicated urinary tract infections (cUTIs) and other serious infections. The compound is notable for its broad-spectrum activity against various Gram-negative pathogens, including those resistant to traditional antibiotics.

Tebipenem exerts its antibacterial effect by inhibiting bacterial cell wall synthesis, a mechanism common to β-lactam antibiotics. Upon administration, this compound is rapidly converted to active tebipenem in the body, allowing it to effectively combat bacterial infections. Its efficacy against extended-spectrum beta-lactamase (ESBL)-producing strains makes it a valuable option in the current landscape of antibiotic resistance.

In Vitro Studies

Recent studies have demonstrated the potent in vitro activity of tebipenem against various clinically significant pathogens. Notably, tebipenem has been shown to have lower minimum inhibitory concentration (MIC) values compared to other carbapenems, indicating stronger antibacterial properties.

| Pathogen Type | Tebipenem MIC 50/90 (mg/L) | Comparison (Imipenem MIC 50/90) |

|---|---|---|

| ESBL-producing E. coli | 0.06/0.12 | 0.5/1 |

| AmpC-producing strains | 0.03/0.06 | 0.25/0.5 |

| Carbapenemase-producing strains | ≥8 | ≥8 |

This table illustrates tebipenem's superior activity against certain resistant strains, highlighting its potential as a treatment option for infections caused by these pathogens .

Clinical Trials

This compound has undergone extensive clinical evaluation, particularly in the ADAPT-PO trial, which compared its efficacy with intravenous ertapenem for treating cUTIs and acute pyelonephritis.

- Study Design : Phase 3, double-blind, double-dummy trial.

- Participants : 1372 hospitalized adults.

- Dosage : Oral this compound (600 mg every 8 hours) vs. intravenous ertapenem (1 g every 24 hours).

- Primary Endpoint : Overall response at test-of-cure visit.

Results :

- Overall response rates were comparable: 58.8% for tebipenem vs. 61.6% for ertapenem.

- Clinical cure rates were also similar: 93.1% for tebipenem vs. 93.6% for ertapenem.

- Adverse events were reported in 25.7% of the tebipenem group and 25.6% in the ertapenem group, with mild diarrhea and headache being the most common .

Case Studies

A case study highlighted tebipenem's effectiveness against MDR Shigella strains, showcasing its potential for repurposing in treating severe diarrhea caused by enteric pathogens in low- and middle-income countries (LMICs). The study demonstrated that tebipenem was effective in clearing infections in animal models and suggested further exploration in human trials .

Safety Profile

The safety profile of this compound has been evaluated across multiple studies:

Eigenschaften

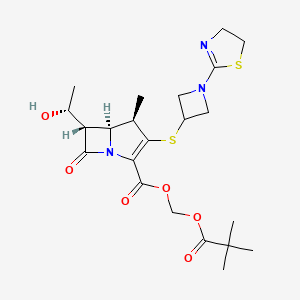

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O6S2/c1-11-15-14(12(2)26)18(27)25(15)16(19(28)30-10-31-20(29)22(3,4)5)17(11)33-13-8-24(9-13)21-23-6-7-32-21/h11-15,26H,6-10H2,1-5H3/t11-,12-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUDIPVBUUXCDG-QHSBEEBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)OCOC(=O)C(C)(C)C)[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167228 | |

| Record name | Tebipenem pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161715-24-8 | |

| Record name | Tebipenem pivoxil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161715-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebipenem pivoxil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161715248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebipenem pivoxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tebipenem pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEBIPENEM PIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95AK1A52I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tebipenem, the active moiety of tebipenem pivoxil, exert its antibacterial effect?

A1: Tebipenem, a β-lactam antibiotic, binds to penicillin-binding proteins (PBPs) in the bacterial cell wall. This binding inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, ultimately leading to cell lysis and bacterial death. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do mention that this compound is a pivaloyloxymethyl ester prodrug of tebipenem. [, ] The crystal structure of this compound has been determined. [] For precise formula and weight information, consult chemical databases or the drug's prescribing information.

Q3: Are there any spectroscopic data available regarding the characterization of this compound?

A3: Yes, studies have utilized various spectroscopic techniques to characterize this compound. Infrared and Raman spectroscopies were employed to confirm the formation of a complex between this compound and β-cyclodextrin. [] Additionally, high-performance liquid chromatography coupled with a diode array detector (HPLC-DAD) was used to study the stability of this compound. []

Q4: How stable is this compound under different storage conditions?

A4: this compound, like many drugs, can degrade under certain conditions. Research using HPLC-DAD investigated its stability in aqueous solutions under acidic, basic, and oxidative conditions, as well as in solid form under light, heat, and humidity. [] This research aimed to understand degradation pathways and inform appropriate storage conditions.

Q5: Does this compound interact with common excipients used in pharmaceutical formulations?

A5: Yes, research has shown that excipients can react with this compound and its impurities, potentially leading to the formation of new impurities. [] This highlights the importance of careful excipient selection and formulation development to ensure drug stability and safety.

Q6: Are there any specific formulation strategies employed to enhance the stability, solubility, or bioavailability of this compound?

A6: Yes, several strategies have been explored to optimize this compound formulations. One approach involves incorporating β-cyclodextrin, which forms a complex with this compound, improving its solubility and stability. [] Other formulations aim to improve taste, dissolution rate, and patient compliance. [, , ]

Q7: What is known about the dissolution rate and solubility of this compound?

A8: this compound formulations aim to improve dissolution rate for better bioavailability. [] Inclusion complexation with β-cyclodextrin enhances its solubility in various media. [] This is crucial for oral administration and achieving therapeutic drug levels in the body.

Q8: What analytical methods are used to characterize and quantify this compound?

A8: Various analytical techniques are employed, including:

- HPLC-DAD: This method separates and quantifies this compound and its degradation products. []

- UHPLC/QTOF-MS/MS: This technique identifies and characterizes this compound and its related impurities in pharmaceutical formulations. []

- LC-MS/MS: This method quantifies tebipenem in biological samples for pharmacokinetic studies. [, , ]

Q9: How is this compound absorbed and metabolized in the body?

A10: this compound is a prodrug that is rapidly converted to its active form, tebipenem, by intestinal esterases during absorption. [] This conversion is essential for its antibacterial activity.

Q10: What are the primary routes of elimination for tebipenem?

A11: Tebipenem is primarily eliminated through the kidneys. Studies in healthy subjects and those with varying degrees of renal impairment demonstrate a direct correlation between tebipenem clearance and creatinine clearance. []

Q11: What is the main pharmacokinetic/pharmacodynamic (PK/PD) parameter that correlates with tebipenem's efficacy?

A12: Research indicates that the ratio of free drug area under the curve (AUC) to minimum inhibitory concentration (MIC), adjusted for the dosing interval (fAUC/MIC • 1/τ), is the PK/PD index most closely associated with tebipenem's effectiveness. [, ]

Q12: Has this compound demonstrated efficacy in clinical trials?

A12: Yes, this compound has shown efficacy in clinical trials for various infections:

- Complicated Urinary Tract Infections (cUTI): A phase 3 trial demonstrated non-inferiority to intravenous ertapenem in treating cUTI and acute pyelonephritis. [, ]

- Pediatric Infections: this compound is approved in Japan for treating ear, nose, and throat infections, and respiratory infections in children. [, , , ]

- Acute Otitis Media (AOM): Studies suggest a 3-day course of this compound is effective in treating AOM in children. []

Q13: What is the safety profile of this compound?

A15: Clinical trials indicate that this compound is generally well-tolerated. The most common adverse events are mild and transient, with diarrhea and headache being the most frequently reported. [, , ]

Q14: Is there research on using this compound for infections beyond those mentioned in the provided abstracts?

A16: Yes, researchers are exploring its potential for treating severe gastrointestinal infections caused by extensively drug-resistant Shigella spp. [, ] This highlights the ongoing research to expand this compound's therapeutic applications.

Q15: Are there any known drug-drug interactions with this compound?

A17: Studies have investigated the effect of antacids and proton pump inhibitors on tebipenem pharmacokinetics. While co-administration with these agents led to a decrease in the maximum concentration (Cmax) of tebipenem, the overall exposure (AUC) remained largely unaffected. [, ]

Q16: Are there biomarkers being investigated to predict the efficacy of this compound?

A18: While specific biomarkers are not mentioned in the provided abstracts, research on scoring systems based on clinical symptoms like eardrum redness and otorrhea is being explored to predict treatment response in AOM. []

Q17: What is the distribution of tebipenem in the body after administration of this compound?

A19: Tebipenem demonstrates good tissue penetration. Studies reveal its presence in various tissues, including lung epithelial lining fluid, alveolar macrophages, aural discharge, and sinus mucous membranes. [, , ]

Q18: Does this compound have an impact on the central nervous system?

A20: Tebipenem exhibits low penetration into the central nervous system, as evidenced by animal studies. [] While it can potentially induce seizures at very high doses, the risk is considered low compared to other carbapenems. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.